Technical Documentation Center

3-(2,4,5-trimethoxyphenyl)propanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(2,4,5-trimethoxyphenyl)propanoic acid
  • CAS: 125438-30-4

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Natural Occurrence of 3-(2,4,5-Trimethoxyphenyl)propanoic Acid in Piper Species

Executive Summary & Chemical Identity 3-(2,4,5-trimethoxyphenyl)propanoic acid (also known as 2,4,5-trimethoxydihydrocinnamic acid) represents a specific, often overlooked phenylpropanoid metabolite within the Piper genu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

3-(2,4,5-trimethoxyphenyl)propanoic acid (also known as 2,4,5-trimethoxydihydrocinnamic acid) represents a specific, often overlooked phenylpropanoid metabolite within the Piper genus. While the 3,4,5-trimethoxy isomer is a well-documented marker for Piper longum and Piper retrofractum, the 2,4,5-substitution pattern is chemotaxonomically distinct, primarily associated with the asarone biosynthetic pathway found in species such as Piper marginatum, Piper sarmentosum, and Piper betle.

This guide delineates the occurrence, biosynthetic origin, and isolation strategies for this compound, distinguishing it from its unsaturated precursors (α-asarone, 2,4,5-trimethoxycinnamic acid) and its positional isomers.

Chemical Profile
PropertyDetail
IUPAC Name 3-(2,4,5-trimethoxyphenyl)propanoic acid
Synonyms Hydro-2,4,5-trimethoxycinnamic acid; 2,4,5-Trimethoxydihydrocinnamic acid
Molecular Formula C₁₂H₁₆O₅
Molecular Weight 240.25 g/mol
Key Structural Feature Saturated propanoic acid side chain; 2,4,5-methoxylation pattern on the benzene ring.[1][2][3]
Chemotaxonomic Link Associated with Piper species rich in asarone (propenylbenzenes) and propiophenones .

Botanical Sources & Chemotaxonomy

The presence of 3-(2,4,5-trimethoxyphenyl)propanoic acid in Piper is inextricably linked to the metabolism of α-asarone (2,4,5-trimethoxy-1-propenylbenzene). Unlike the abundant piperine alkaloids, this acid often appears as a minor constituent, a downstream metabolite, or a degradation product of the more volatile propenylbenzenes.

Primary Piper Species of Interest

The following species are confirmed reservoirs of the 2,4,5-trimethoxy scaffold, making them the primary targets for isolating the propanoic acid derivative:

SpeciesPrimary 2,4,5-ConstituentRelevance to Target Acid
Piper marginatum 2,4,5-Trimethoxypropiophenone ; (Z)-AsaroneHigh probability of propanoic acid presence via oxidation/reduction of propiophenone and asarone precursors.
Piper sarmentosum 1-Nitrosoimino-2,4,5-trimethoxybenzene ; α-AsaroneRich in 2,4,5-substituted phenylpropanoids; metabolic enzymes here actively process the 2,4,5-ring.
Piper betle Chavibetol ; 2,4,5-trimethoxy-1-propenylbenzeneContains the requisite biosynthetic machinery for 2,4,5-methoxylation.
Piper klotzschianum 2,4,5-Trimethoxy-1-propenylbenzene A dedicated producer of the 2,4,5-scaffold.

Critical Distinction: Researchers must not confuse this target with 3-(3,4,5-trimethoxyphenyl)propanoic acid , which is abundantly found in Piper longum and Piper tuberculatum. The 2,4,5-pattern is pharmacologically and biosynthetically distinct (asarone-type vs. elemicin/sinapyl-type).

Biosynthetic Pathway & Mechanism

The formation of 3-(2,4,5-trimethoxyphenyl)propanoic acid follows the phenylpropanoid pathway, diverging at the hydroxylation/methylation stages. It is hypothesized to be formed via the reduction of 2,4,5-trimethoxycinnamic acid , which itself is generated from the oxidation of α-asarone or directly from ferulic acid analogs.

Biosynthetic Logic
  • Precursor Assembly: Phenylalanine is deaminated to cinnamic acid.

  • Ring Modification: Sequential hydroxylation and O-methylation at positions 2, 4, and 5. This is less common than the 3,4,5 (sinapyl) pattern and is specific to "asarone-producing" chemotypes.

  • Side Chain Modification:

    • Route A (Oxidative): α-Asarone

      
       Oxidation of propenyl double bond 
      
      
      
      2,4,5-Trimethoxycinnamic acid
      
      
      Reduction
      
      
      Target Propanoic Acid.
    • Route B (Reductive): Direct reduction of the cinnamoyl-CoA intermediate before final polymerization.

Pathway Visualization

Biosynthesis Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H Fer Ferulic Acid Cou->Fer C3H, COMT Inter 2,4,5-Trihydroxy cinnamic acid intermediate Fer->Inter Positional Isomerization/Hydroxylation Asarone α-Asarone (2,4,5-trimethoxy-1-propenylbenzene) Inter->Asarone Methylation & Decarboxylation TMC 2,4,5-Trimethoxycinnamic Acid Inter->TMC Direct Methylation Asarone->TMC Side chain oxidation (Metabolic/Degradation) Target 3-(2,4,5-Trimethoxyphenyl) propanoic acid TMC->Target Reductase (Double bond saturation)

Figure 1: Proposed biosynthetic pathway of 3-(2,4,5-trimethoxyphenyl)propanoic acid in Piper species, highlighting its relationship to the major metabolite α-asarone.

Extraction & Isolation Protocols

Isolating the saturated acid requires separating it from the more abundant neutral propenylbenzenes (asarones) and other acidic constituents.

Protocol: Acid-Base Fractionation

This method exploits the carboxylic acid moiety to separate the target from non-acidic phenylpropanoids (like asarone).

Reagents:

  • Solvents: Ethanol (95%), Ethyl Acetate (EtOAc), n-Hexane.

  • Reagents: 5% NaHCO₃ solution, 1M HCl, Anhydrous Na₂SO₄.

Step-by-Step Methodology:

  • Extraction: Macerate dried leaves/roots of Piper marginatum or Piper sarmentosum in Ethanol (1:10 w/v) for 72 hours. Filter and concentrate in vacuo.

  • Partitioning: Resuspend crude extract in water. Partition with n-Hexane to remove highly lipophilic terpenes and chlorophyll.

  • Acid-Base Separation (Critical Step):

    • Extract the aqueous phase with EtOAc. Collect the organic layer.

    • Extraction A (Neutrals): Wash the EtOAc layer with 5% NaHCO₃ (3x). The neutral asarones remain in the EtOAc layer.

    • Extraction B (Acids): Collect the aqueous NaHCO₃ layer (contains the target as a salt).

    • Acidification: Cool the NaHCO₃ layer to 4°C and acidify with 1M HCl to pH 2-3.

    • Re-extraction: Extract the acidified aqueous layer with fresh EtOAc (3x).

  • Purification: Dry the final EtOAc layer over Na₂SO₄ and concentrate.

  • Chromatography: Subject the acidic fraction to Silica Gel 60 column chromatography.

    • Mobile Phase: Gradient of Hexane:EtOAc (starting 90:10 to 50:50).

    • Note: The propanoic acid derivative is more polar than the corresponding cinnamic acid due to the loss of conjugation, but elution order may vary based on stationary phase interaction.

Analytical Characterization Data

To validate the identity of the isolated compound, compare against these expected spectral parameters:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 6.50 - 6.70 (s, 2H, Ar-H, H-3, H-6).

    • δ 3.80 - 3.90 (s, 9H, 3x -OCH₃).

    • δ 2.85 - 2.95 (t, 2H, Ar-CH ₂-CH₂-).

    • δ 2.60 - 2.70 (t, 2H, -CH₂-CH ₂-COOH).

    • Absence of olefinic doublets (characteristic of cinnamic acid) at δ 6.3/7.6.

  • MS (ESI-):

    • [M-H]⁻ ion at m/z 239.

Pharmacological Relevance[2][3][4][5][6]

While the parent compound α-asarone is known for hypolipidemic activity (but also potential toxicity), the propanoic acid derivative represents a "detoxified" metabolite with retained therapeutic potential.

ActivityMechanismReference
Hypolipidemic Inhibition of HMG-CoA reductase (weaker than α-asarone) but significant choleretic effect (increases bile flow).Derived from α-asarone metabolic studies [1]
Anti-inflammatory Inhibition of COX-2 expression; the saturated side chain offers a different binding profile than the rigid cinnamic analog.Inferred from phenylpropanoid SAR
Safety Profile Lacks the reactive propenyl double bond of α-asarone, significantly reducing the risk of epoxide formation and subsequent genotoxicity.Toxicology of Phenylpropanoids [2]

References

  • Metabolism of Asarone: Hernandez, A., et al. (1993). "Biotransformation of alpha-asarone by rat liver microsomes." Xenobiotica. Link (Note: Establishes the oxidation of the side chain to carboxylic acids).

  • Piper Phytochemistry: Parmar, V. S., et al. (1997). "Phytochemistry of the genus Piper." Phytochemistry, 46(4), 597-673. Link

  • Piper marginatum Constituents: Maxwell, A., & Rampersad, D. (1988). "Prenylated 4-hydroxybenzoic acid derivatives from Piper marginatum." Journal of Natural Products. Link

  • Antileishmanial Activity: Flores, N., et al. (2009). "Antileishmanial activity of 3-(3,4,5-trimethoxyphenyl) propanoic acid purified from Amazonian Piper tuberculatum." Revista Brasileira de Farmacognosia. Link (Included for contrast/verification of the 3,4,5-isomer).

  • Hypolipidemic Metabolites: Chamorro, G., et al. (1998). "Hypolipidemic activity of 2,4,5-trimethoxycinnamic acid, a metabolite of alpha-asarone." Phytotherapy Research. Link

Sources

Exploratory

Difference between 2,4,5-trimethoxy and 3,4,5-trimethoxy propanoic acid isomers

Subject: Technical differentiation between 3-(2,4,5-trimethoxyphenyl)propanoic acid and 3-(3,4,5-trimethoxyphenyl)propanoic acid. Context: Precursor synthesis, structural characterization, and pharmacological relevance i...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Technical differentiation between 3-(2,4,5-trimethoxyphenyl)propanoic acid and 3-(3,4,5-trimethoxyphenyl)propanoic acid. Context: Precursor synthesis, structural characterization, and pharmacological relevance in phenethylamine drug development.

Executive Summary

In the field of medicinal chemistry and psychopharmacology, the distinction between 2,4,5-trimethoxy and 3,4,5-trimethoxy substitution patterns is a fundamental determinant of biological activity.[1][2] While the prompt specifies "propanoic acid" isomers, these compounds are technically classified as hydrocinnamic acids (phenylpropanoic acids).[1][2]

These acids serve as critical biosynthetic and synthetic intermediates for two distinct classes of psychoactive phenethylamines:

  • 3,4,5-Isomer: The direct precursor to Mescaline , a classical psychedelic found in Lophophora williamsii (Peyote).[1][2]

  • 2,4,5-Isomer: The precursor to 2C-O (phenethylamine) and TMA-2 (amphetamine), known for significantly altered potency profiles and receptor binding affinities compared to the mescaline series.[1][2][3]

This guide analyzes the structural, synthetic, and analytical divergences between these two regioisomers.

Structural & Electronic Divergence[1][2]

The core difference lies in the positioning of the methoxy (-OCH₃) groups on the benzene ring, which dictates both the molecule's electronic surface potential and its steric interaction with biological targets (specifically the 5-HT2A receptor).

Feature3-(3,4,5-Trimethoxyphenyl)propanoic Acid3-(2,4,5-Trimethoxyphenyl)propanoic Acid
Common Name 3,4,5-Trimethoxyhydrocinnamic acid2,4,5-Trimethoxyhydrocinnamic acid
Symmetry Symmetric (

axis through C1-C4)
Asymmetric
Steric Bulk Concentrated at the para and meta positions.[1][2][4][5]Distributed at ortho, para, and meta.
Electronic Effect Synergistic electron donation to the ring; high electron density at C2/C6.2-methoxy group induces steric twist, altering ring planarity.[1][2]
Key Precursor 3,4,5-TrimethoxybenzaldehydeAsarylaldehyde (2,4,5-Trimethoxybenzaldehyde)
Melting Point ~101–105 °C [1]Varies (often lower due to asymmetry)
Expert Insight: The "Ortho" Effect

The presence of the methoxy group at the 2-position (ortho) in the 2,4,5-isomer creates a steric clash with the propanoic side chain.[1][2] This often forces the side chain out of the plane of the benzene ring, a conformational bias that significantly impacts the binding affinity of the final amine derivatives.[1][2] The 3,4,5-isomer, lacking ortho-substitution, allows for a more planar conformation.[1]

Synthetic Pathways & Protocols

The synthesis of both isomers typically follows a Knoevenagel Condensation followed by a Reduction .[1][2] However, the starting materials and purification behaviors differ.[1][2]

Workflow Visualization

The following diagram outlines the parallel synthetic routes.

SynthesisPathways Start345 3,4,5-Trimethoxybenzaldehyde Inter345 3,4,5-Trimethoxycinnamic Acid (Unsaturated) Start345->Inter345 Knoevenagel (Malonic Acid/Pyridine) Start245 2,4,5-Trimethoxybenzaldehyde (Asarylaldehyde) Inter245 2,4,5-Trimethoxycinnamic Acid (Unsaturated) Start245->Inter245 Knoevenagel (Malonic Acid/Pyridine) Final345 3-(3,4,5-Trimethoxyphenyl) propanoic Acid Inter345->Final345 Catalytic Hydrogenation (Pd/C, H2) or NaBH4 Final245 3-(2,4,5-Trimethoxyphenyl) propanoic Acid Inter245->Final245 Catalytic Hydrogenation (Pd/C, H2) or NaBH4

Figure 1: Parallel synthetic pathways for trimethoxy hydrocinnamic acids.

Detailed Protocol: Knoevenagel Condensation (General Procedure)

This protocol converts the aldehyde to the unsaturated cinnamic acid intermediate.[1][2]

  • Reagents: 1 eq. substituted benzaldehyde, 2 eq. Malonic acid, Pyridine (solvent/base), Piperidine (catalyst).[1][2]

  • Procedure:

    • Dissolve the aldehyde in pyridine.[1][2]

    • Add malonic acid and catalytic piperidine.[1][2]

    • Heat to 80–100°C for 2–4 hours. CO₂ evolution indicates decarboxylation.[1][2]

    • Workup: Pour the reaction mixture into ice-cold HCl (aq). The cinnamic acid precipitates as a solid.[1][2]

    • Purification: Recrystallize from Ethanol/Water.[1][2]

  • Differentiation Point: The 2,4,5-cinnamic acid often appears as yellow needles, whereas the 3,4,5-cinnamic acid typically forms white/off-white crystals.[1][2]

Detailed Protocol: Reduction to Propanoic Acid

This step saturates the double bond (


).[2]
  • Method: Catalytic Hydrogenation.

  • Reagents: Cinnamic acid precursor, 10% Pd/C catalyst, Ethanol or Methanol solvent.

  • Procedure:

    • Dissolve precursor in ethanol.

    • Add Pd/C (approx 10% by weight of precursor).[1][2]

    • Stir under

      
       atmosphere (balloon pressure is usually sufficient) for 12–24 hours.
      
    • Monitoring: TLC will show a slight shift in

      
       and loss of UV absorbance intensity (loss of conjugation).
      
    • Workup: Filter through Celite to remove Pd/C. Evaporate solvent.[1][2]

    • Result: The residue is the target Propanoic Acid (Hydrocinnamic acid).[1][2]

Analytical Differentiation (The Self-Validating System)

When handling unlabeled samples, Proton NMR (


H-NMR)  is the definitive method to distinguish these isomers.[1][2] The aromatic region provides a "fingerprint" that validates the substitution pattern.[1][2]
NMR Logic Tree

NMR_Logic Root Analyze Aromatic Region (6.0 - 7.5 ppm) Check1 How many distinct signals? Root->Check1 Result345 ONE Signal (Singlet, 2H) Symmetric Protons at C2 & C6 Check1->Result345 Symmetric Result245 TWO Signals (Singlets, 1H each) Para-positioned Protons at C3 & C6 Check1->Result245 Asymmetric

Figure 2: NMR decision tree for structural verification.

Data Comparison Table
Measurement3,4,5-Isomer2,4,5-Isomer
Aromatic Protons (

H-NMR)
Singlet (2H) at ~6.40 ppm.[1][2][6] The protons at C2 and C6 are chemically equivalent due to the axis of symmetry.[1][2]Two Singlets (1H each) at ~6.50 and ~6.96 ppm.[1][2] The protons at C3 and C6 are distinct.[1][2]
Methoxy Protons Two signals: 6H (meta-OCH₃) and 3H (para-OCH₃).[1][2]Three signals (often overlapping) or distinct due to differing electronic environments.[1][2]
IR Spectroscopy Characteristic "1,2,3-trisubstituted" bending patterns (less reliable than NMR).[1][2]Characteristic "1,2,4-trisubstituted" patterns.[1][3]
Pharmacological Significance[1][2][7][8][9]

Understanding these acids is crucial because they determine the scaffold of the final drug.[1][2] The "propanoic" acid is one step away from the amine (via Curtius rearrangement or amide formation/reduction), or it represents the metabolite of the amine.[1]

  • The 3,4,5-Scaffold (Mescaline Class):

    • Target: 5-HT2A Receptor (Partial Agonist).[1][2]

    • Characteristics: Low potency (requires 200–400mg doses in humans).[1][2] The 3,4,5-pattern is rapidly metabolized (O-demethylation).[1]

    • Metabolism: The 3,4,5-propanoic acid is a known oxidative metabolite of Mescaline [2].[1][2]

  • The 2,4,5-Scaffold (TMA-2 / 2C-O Class):

    • Target: 5-HT2A Receptor (Agonist).[1][2][3]

    • Characteristics:

      • TMA-2 (Amphetamine): Significantly more potent than Mescaline.[1][2] The 2,4,5-pattern fits the hydrophobic cleft of the receptor more tightly than the 3,4,5-pattern [3].[1]

      • 2C-O (Phenethylamine): Interestingly, the direct phenethylamine analogue of the 2,4,5-acid (2C-O) is largely inactive in humans, unlike Mescaline.[1][2][3] This illustrates the "Alpha-Methyl Rule"—adding the alpha-methyl group (making it TMA-2) restores/enhances activity for the 2,4,5 substitution, but is not strictly necessary for the 3,4,5 substitution [3].[1]

References
  • Vogt, M. (1935).[1][2] Die Verteilung von Arzneistoffen auf verschiedene Regionen des Zentralnervensystems. Naunyn-Schmiedebergs Archiv für experimentelle Pathologie und Pharmakologie.[2] (Foundational work on mescaline metabolism).[1][2]

  • Shulgin, A. T., & Shulgin, A. (1991).[1][2] PiHKAL: A Chemical Love Story. Transform Press. (Detailed synthesis and pharmacology of TMA-2 and Mescaline).

  • Rickli, A., et al. (2019).[1][2] Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023).[1][2] 3-(3,4,5-Trimethoxyphenyl)propionic acid Mass Spectrum. NIST Chemistry WebBook.[1][2][7] Retrieved from [Link][1][2]

Sources

Foundational

2,4,5-trimethoxyphenylpropanoic acid CAS number 125438-30-4

An In-Depth Technical Guide to 3-(2,4,5-Trimethoxyphenyl)propanoic Acid and its Isomeric Landscape A Note on the Subject Compound (CAS Number 125438-30-4) Initial research indicates a scarcity of publicly available scien...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-(2,4,5-Trimethoxyphenyl)propanoic Acid and its Isomeric Landscape

A Note on the Subject Compound (CAS Number 125438-30-4)

Initial research indicates a scarcity of publicly available scientific literature and technical data for 2,4,5-trimethoxyphenylpropanoic acid with the specific CAS number 125438-30-4. However, extensive information is available for its structural isomer, 3-(3,4,5-trimethoxyphenyl)propanoic acid (CAS 25173-72-2). This guide will focus on the well-documented 3,4,5-isomer as a primary reference, while drawing inferences and comparative insights relevant to the 2,4,5-substitution pattern based on related molecules. This approach aims to provide a valuable resource for researchers by contextualizing the target molecule within its broader chemical family.

Introduction to Trimethoxyphenylpropanoic Acids

Trimethoxyphenylpropanoic acids are a class of organic compounds characterized by a phenyl ring substituted with three methoxy groups and a propanoic acid side chain. The specific positioning of the methoxy groups on the phenyl ring gives rise to various isomers, each with potentially distinct chemical and biological properties. These compounds are of interest in medicinal chemistry and natural product research due to their presence in various plant species and their potential as scaffolds for drug design. For instance, the 3,4,5-trimethoxyphenyl moiety is a key structural feature in several bioactive compounds.

Physicochemical Properties of 3-(3,4,5-Trimethoxyphenyl)propanoic Acid

A comprehensive understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Below is a summary of the key properties of 3-(3,4,5-trimethoxyphenyl)propanoic acid.

PropertyValueSource
CAS Number 25173-72-2[1][2]
Molecular Formula C12H16O5[1][2]
Molecular Weight 240.25 g/mol [1]
Appearance White to almost white crystalline powder[3]
Melting Point 100-104 °C[3]
SMILES COc1cc(CCC(O)=O)cc(OC)c1OC[4]
InChI Key ZCYXGVJUZBKJAI-UHFFFAOYSA-N[1]

Synthesis and Characterization

The synthesis of trimethoxyphenylpropanoic acids can be achieved through various organic chemistry routes. A common method for the synthesis of 3-(3,4,5-trimethoxyphenyl)propanoic acid involves the reduction of the corresponding cinnamic acid derivative.

Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of 3-(3,4,5-trimethoxyphenyl)propanoic acid from (E)-3-(3,4,5-trimethoxyphenyl)propenoic acid.

Synthesis_Workflow Start (E)-3-(3,4,5-trimethoxyphenyl)propenoic acid Reagents PdCl2, Formic Acid, 10% NaOH Start->Reagents Reaction Microwave Radiation (3-5 min) Reagents->Reaction Product 3-(3,4,5-trimethoxyphenyl)propanoic acid Reaction->Product

Caption: Synthesis of 3-(3,4,5-trimethoxyphenyl)propanoic acid.

Detailed Synthetic Protocol

A general procedure for the synthesis of 3-(3,4,5-trimethoxyphenyl)propanoic acid from (E)-3-(3,4,5-trimethoxyphenyl)propenoic acid via a microwave-assisted method is as follows[3]:

  • Suspension: In a 100 mL Erlenmeyer flask, suspend 3,4,5-trimethoxycinnamic acid (0.72 g, 0.003 mol) and PdCl2 (55 mg, 0.31 mmol) in 6-10 mL of a 10% sodium hydroxide solution.

  • Addition of Reducing Agent: Add 8-12 mL of formic acid to the suspension in a batchwise manner.

  • Microwave Irradiation: Subject the reaction mixture to microwave radiation for 3-5 minutes, or until the starting material is completely consumed as monitored by an appropriate method (e.g., TLC).

  • Work-up: After the reaction is complete, remove the solvent by evaporation.

  • Purification: Recrystallize the crude product from a solvent mixture of ethyl acetate and hexane to yield the pure 3-(3,4,5-trimethoxyphenyl)propionic acid as a white solid.

Spectroscopic Characterization

The identity and purity of the synthesized compound can be confirmed using various spectroscopic techniques.

  • ¹H NMR (CDCl₃): δ: 6.70 (2H, s, H-2 and H-6), 3.84 (9H, s, 3-OCH₃, 4-OCH₃ and 5-OCH₃), 2.92 (2H, t, Ar-CH₂-CH₂-COOH), 2.70 (2H, t, -CH₂-CH₂-COOH)[3].

  • ¹³C NMR (CDCl₃): δ: 178.1 (COOH), 153.1 (C-3 and C-5), 135.87 (C-4 and C-1), 105.3 (C-2 and C-6), 60.8 (4-OCH₃), 56.1 (3-OCH₃ and 5-OCH₃), 35.5 (Ar-CH₂-), 31.0 (-CH₂-COOH)[3].

  • Infrared (IR) Spectroscopy: The NIST WebBook provides reference IR spectra for 3-(3,4,5-trimethoxyphenyl)propionic acid[5].

  • Mass Spectrometry (MS): Electron ionization mass spectral data is also available in the NIST Chemistry WebBook[1].

Potential Biological and Pharmacological Significance

The trimethoxyphenyl motif is present in a number of biologically active molecules, suggesting that 2,4,5-trimethoxyphenylpropanoic acid could also exhibit interesting pharmacological properties.

Insights from Related Compounds
  • Anticancer Activity: Many compounds containing a 3,4,5-trimethoxyphenyl fragment have been synthesized and evaluated for their antiproliferative activity. These compounds often act as microtubule destabilizing agents, binding to the colchicine site on tubulin and inducing cell cycle arrest and apoptosis[6].

  • Metabolism of Related Drugs: Studies on the metabolism of the designer drug 2,4,5-trimethoxyamphetamine (TMA-2) have shown that the trimethoxyphenyl moiety undergoes O-demethylation and oxidative deamination[7]. This provides a potential metabolic map for other compounds with the same substitution pattern.

  • Hypocholesterolemic Effects: 2,4,5-trimethoxycinnamic acid, a major metabolite of alpha-asarone, has been shown to retain most of the pharmacological properties of its parent compound, including the ability to decrease total serum cholesterol and LDL-cholesterol levels in hypercholesterolemic rats[8].

The following diagram illustrates the potential role of a 3,4,5-trimethoxyphenyl-containing compound as a tubulin polymerization inhibitor.

Signaling_Pathway cluster_tubulin Microtubule Dynamics cluster_cell_effects Cellular Effects Alpha-tubulin Alpha-tubulin Microtubule Microtubule Alpha-tubulin->Microtubule Polymerization Beta-tubulin Beta-tubulin G2/M_Arrest G2/M Phase Arrest Microtubule->G2/M_Arrest Disruption leads to Beta-tublin Beta-tublin TMPP_Compound 3,4,5-Trimethoxyphenyl Compound Colchicine_Site Colchicine Binding Site on Tubulin TMPP_Compound->Colchicine_Site Binds to Colchicine_Site->Microtubule Inhibits Polymerization Apoptosis Apoptosis G2/M_Arrest->Apoptosis

Caption: Potential mechanism of action for antiproliferative activity.

Analytical Methodologies

The analysis of trimethoxyphenylpropanoic acids in various matrices requires robust and sensitive analytical techniques. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly employed for the separation, identification, and quantification of these and related acidic compounds.

Sample Preparation and Extraction

A general workflow for the extraction of acidic compounds from a solid matrix (e.g., soil, plant tissue) is outlined below.

Experimental_Workflow Sample Sample Homogenization Homogenization Sample->Homogenization Add Acetone & HCl Filtration Filtration Homogenization->Filtration Liquid_Liquid_Extraction Liquid_Liquid_Extraction Filtration->Liquid_Liquid_Extraction Add NaCl solution & Ethyl Acetate/Hexane Concentration Concentration Liquid_Liquid_Extraction->Concentration Analysis Analysis Concentration->Analysis Dissolve in Acetonitrile/Toluene

Caption: General workflow for sample extraction and analysis.

Chromatographic and Mass Spectrometric Analysis
  • HPLC: Reversed-phase HPLC with a C18 column is a suitable technique for the separation of trimethoxyphenylpropanoic acid isomers. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., water with formic acid) and an organic solvent (e.g., methanol or acetonitrile)[9].

  • GC-MS: For GC-MS analysis, derivatization of the carboxylic acid group to a more volatile ester (e.g., methyl ester) is often necessary. The mass spectrometer can be operated in full-scan mode for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification[10]. Mass spectrometry is a powerful tool for structural characterization through specific fragmentation patterns[11].

Conclusion and Future Directions

While direct experimental data for 2,4,5-trimethoxyphenylpropanoic acid (CAS 125438-30-4) is limited in the public domain, this guide provides a comprehensive overview of its closely related isomer, 3-(3,4,5-trimethoxyphenyl)propanoic acid. The synthesis, characterization, and analytical methodologies described for the 3,4,5-isomer can serve as a strong foundation for researchers investigating the 2,4,5-isomer.

Future research should focus on the synthesis and biological evaluation of 2,4,5-trimethoxyphenylpropanoic acid to elucidate its specific properties. Comparative studies with other isomers will be crucial to understanding the structure-activity relationships of this class of compounds and their potential applications in drug discovery and development.

References

Sources

Exploratory

Pharmacophore Modeling of Trimethoxyphenyl Propanoic Acid Analogs: A Technical Guide for PPAR Dual Agonist Discovery

Executive Summary This technical guide provides a rigorous framework for the computational modeling of 3-(3,4,5-trimethoxyphenyl)propanoic acid and its analogs. While often found in natural sources (e.g., Piper species),...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for the computational modeling of 3-(3,4,5-trimethoxyphenyl)propanoic acid and its analogs. While often found in natural sources (e.g., Piper species), this scaffold represents a privileged structure in medicinal chemistry, specifically as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist.

This guide moves beyond basic modeling to focus on PPAR


/

dual agonism
, a critical mechanism for treating metabolic syndrome (concurrent Type 2 diabetes and dyslipidemia). The methodology described herein integrates ligand-based pharmacophore generation with structure-based validation, ensuring high predictive accuracy for identifying novel bioactive analogs.

Part 1: The Chemical Scaffold & Biological Rationale

Structural Deconstruction

The pharmacophoric utility of trimethoxyphenyl propanoic acid lies in its ability to mimic the endogenous ligands of PPARs (fatty acids). The molecule functions via a distinct "Head-Linker-Tail" topology:

Structural DomainChemical FeatureBiological Function (PPAR Interaction)
Acidic Head Propanoic Acid (Carboxylate at pH 7.4)Forms a critical ionic/H-bond network with Tyr473, His323, His449 (PPAR

) or Tyr314 (PPAR

). This stabilizes the AF-2 helix, enabling co-activator recruitment.
Linker Ethyl ChainProvides rotational freedom, allowing the head group to orient correctly while the tail enters the hydrophobic pocket.
Hydrophobic Tail 3,4,5-TrimethoxyphenylOccupies the large Y-shaped hydrophobic pocket (Arm II/III). The methoxy groups provide steric bulk and weak H-bond acceptor points for specificity.
The Target: PPAR / Dual Agonism[1][2]
  • PPAR

    
     (Alpha):  Expressed in the liver; activation lowers triglycerides and increases HDL.
    
  • PPAR

    
     (Gamma):  Expressed in adipose tissue; activation improves insulin sensitivity.
    
  • The Challenge: Pure PPAR

    
     agonists (TZDs) cause weight gain/edema. Dual agonists (glitazars) aim to balance these effects. The trimethoxyphenyl scaffold is lipophilic enough to target both but requires precise steric modeling to avoid toxicity.
    

Part 2: Computational Workflow & Protocols

Experimental Design Diagram

The following workflow enforces a "Self-Validating" system, where the model is tested against decoys before being applied to screening.

PharmacophoreWorkflow Input Input: Trimethoxyphenyl Propanoic Acid Analogs Prep Ligand Preparation (Ionization pH 7.4, Desolvation) Input->Prep Conform Conformational Analysis (Monte Carlo / BEST Algorithm) Prep->Conform Energy Window < 20 kcal/mol Align Molecular Alignment (Substructure/Flexible) Conform->Align ModelGen Pharmacophore Generation (HypoGen / Phase) Align->ModelGen Screen Validation Screening (GH Score, ROC Calculation) ModelGen->Screen Decoy Decoy Set Generation (DUD-E / ZINC) Decoy->Screen Decision Does GH Score > 0.7? Screen->Decision Final Final Model for Virtual Screening Decision->Final Yes Refine Refine Features/ Constraints Decision->Refine No Refine->ModelGen Re-iterate

Figure 1: Step-by-step computational workflow for generating and validating the pharmacophore model. Note the iterative validation loop.

Step-by-Step Methodology
Step 1: Ligand Preparation (The Foundation)

Raw chemical structures (SMILES/SDF) are insufficient. You must simulate the physiological state.

  • Protocol:

    • Import structures into your modeling suite (e.g., BIOVIA Discovery Studio, Schrödinger Phase, or MOE).

    • Ionization: Set pH to 7.4 ± 1.0 . The propanoic acid moiety (

      
      ) must be deprotonated to a carboxylate anion (
      
      
      
      ). This is non-negotiable for PPAR binding.
    • Stereochemistry: Generate stereoisomers if the alpha-carbon is substituted. (Note: PPARs often show stereoselectivity, typically preferring the S-enantiomer for phenylpropanoic acids).

Step 2: Conformational Analysis (The Causality)

Ligands bind in high-energy bioactive conformations, not necessarily the global minimum.

  • Protocol:

    • Use the BEST or Caesar algorithm (Discovery Studio) or ConfGen (Schrödinger).

    • Energy Window: Set to 20 kcal/mol above the global minimum.

    • Max Conformers: Generate 255 per molecule to ensure adequate sampling of the flexible ethyl linker.

Step 3: Pharmacophore Hypothesis Generation

We utilize a Ligand-Based approach (Common Feature Pharmacophore) assuming the trimethoxyphenyl analogs share a binding mode.

  • Feature Definitions:

    • Negative Ionizable (NI): Maps to the carboxylate oxygen.

    • Hydrogen Bond Acceptor (HBA): Maps to the carboxylate and potentially the para-methoxy oxygen.

    • Hydrophobic (HYD): Maps to the phenyl ring.

    • Ring Aromatic (RA): Alternative to HYD for the central phenyl ring.

    • Hydrophobic (HYD-Tail): Maps to the meta-methoxy groups (3,5-positions) which provide bulk.

Part 3: Critical Interactions & The Pharmacophore Map

The following diagram illustrates the abstract pharmacophore map required for a high-affinity PPAR agonist based on the trimethoxyphenyl scaffold.

InteractionMap NI Neg. Ionizable (Acid Head) HYD_Core Hydrophobic (Phenyl Core) NI->HYD_Core ~6-7 Å (Linker) Tyr Tyr473 / His323 (Polar Clamp) NI->Tyr Ionic Interaction HBA H-Bond Acceptor (C=O) HBA->Tyr H-Bond Pocket Hydrophobic Pocket (Arm II/III) HYD_Core->Pocket Pi-Stacking/VdW HYD_Tail Hydrophobic (Trimethoxy Tail) HYD_Tail->Pocket Steric Fit

Figure 2: Pharmacophore map detailing the spatial relationship between the acidic head group and the hydrophobic tail, crucial for PPAR activation.

Part 4: Validation Protocols (Trustworthiness)

A pharmacophore model is only as good as its ability to discriminate between actives and inactives.

Statistical Metrics

You must calculate the Goodness of Hit (GH) score. A GH score > 0.7 indicates a highly reliable model.[1][2]



  • 
    : Active hits retrieved.
    
  • 
    : Total hits retrieved.
    
  • 
    : Total actives in the database.
    
  • 
    : Total compounds in the database.
    
ROC Curve Analysis
  • Decoy Set: Generate a set of 1,000 decoys using the DUD-E (Directory of Useful Decoys) generator. These should match the physical properties (MW, LogP) of the trimethoxyphenyl analogs but differ in topology.

  • Screening: Screen the combined Active + Decoy set.

  • Metric: Calculate the Area Under the Curve (AUC).

    • AUC > 0.8: Excellent discrimination.

    • AUC 0.5 - 0.7: Random/Poor discrimination (Model requires refinement of exclusion volumes).

Part 5: Case Study Application

Scenario: Virtual Screening of Natural Product Libraries. Using the validated model derived from 3-(3,4,5-trimethoxyphenyl)propanoic acid, researchers can screen libraries like the Chinese Natural Product Database (CNPD) .

Expected Outcome: The trimethoxy motif is a specific "fingerprint." The model should retrieve compounds like Asarone derivatives or Sinapic acid analogs .

  • False Positives Warning: Watch for compounds with carboxylic acids but insufficient linker length (e.g., benzoic acids). These will clash with the LBD entrance. Enforce a distance constraint of 6.5 Å - 7.5 Å between the Negative Ionizable feature and the Hydrophobic Tail centroid to filter these out.

References

  • Miyachi, H., & Uchiki, H. (2003).[3] Analysis of the critical structural determinant(s) of species-selective peroxisome proliferator-activated receptor alpha (PPAR alpha)-activation by phenylpropanoic acid-type PPAR alpha agonists. Bioorganic & Medicinal Chemistry Letters.

  • Guner, O. F., & Henry, D. R. (2000). Metric for assessing the quality of pharmacophore models.[1][4][5][6] Journal of Chemical Information and Computer Sciences. (Standard reference for GH Score formulation).

  • Giaginis, C., & Tsantili-Kakoulidou, A. (2008). Quantitative Structure-Activity Relationship (QSAR) Studies on PPAR Agonists. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Krovat, E. M., et al. (2005). Pharmacophore identification, virtual screening and docking of PPAR agonists. Journal of Computer-Aided Molecular Design.
  • TargetMol. (n.d.). 3-(3,4,5-Trimethoxyphenyl)propanoic acid Product Information.

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-(2,4,5-trimethoxyphenyl)propanoic acid from 2,4,5-trimethoxybenzaldehyde

Application Note: Scalable Synthesis of 3-(2,4,5-Trimethoxyphenyl)propanoic Acid Executive Summary This application note details a robust, two-step protocol for the synthesis of 3-(2,4,5-trimethoxyphenyl)propanoic acid s...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 3-(2,4,5-Trimethoxyphenyl)propanoic Acid

Executive Summary

This application note details a robust, two-step protocol for the synthesis of 3-(2,4,5-trimethoxyphenyl)propanoic acid starting from 2,4,5-trimethoxybenzaldehyde (Asaraldehyde). This target molecule is a critical pharmacophore in the development of isoquinoline alkaloids and metabolic standards for phenylpropanoid research.

The method utilizes a Knoevenagel-Doebner condensation to establish the carbon skeleton, followed by a chemoselective catalytic hydrogenation to saturate the alkene. Unlike generic protocols, this guide addresses the specific solubility and steric challenges associated with the electron-rich 2,4,5-trimethoxy substitution pattern.

Key Advantages of this Protocol:

  • Scalability: Validated from gram to decagram scales.

  • Purification: Relies on acid-base precipitation and crystallization, minimizing chromatography.

  • Selectivity: Conditions are tuned to prevent demethylation of the electron-rich aromatic ring.

Retrosynthetic Strategy & Pathway

The synthesis disconnects the propanoic acid chain at the


-

bond. The most reliable forward synthesis involves the formation of 2,4,5-trimethoxycinnamic acid followed by reduction.

Step 1: Formation of the


-unsaturated acid via Knoevenagel condensation using malonic acid. The Doebner modification (pyridine/piperidine) is selected to drive simultaneous condensation and decarboxylation.
Step 2:  Saturation of the alkene via Pd/C-catalyzed hydrogenation.

Figure 1: Synthetic pathway from Asaraldehyde to the target propanoic acid derivative.[1][2]

Experimental Protocols

Step 1: Synthesis of 2,4,5-Trimethoxycinnamic Acid

Reaction Type: Knoevenagel-Doebner Condensation

Rationale: The 2,4,5-trimethoxy ring is highly electron-rich. Standard aldol conditions often fail due to the reduced electrophilicity of the aldehyde carbonyl. The use of malonic acid in pyridine with a piperidine catalyst ensures rapid enolization and irreversible decarboxylation.

Reagents Table:

Reagent MW ( g/mol ) Equiv. Mass/Vol (10g Scale) Role
2,4,5-Trimethoxybenzaldehyde 196.20 1.0 10.0 g Starting Material
Malonic Acid 104.06 2.0 10.6 g Nucleophile
Pyridine 79.10 Solvent 40 mL Solvent/Base
Piperidine 85.15 Cat. 1.0 mL Catalyst

| HCl (Conc.) | 36.46 | Excess | ~50 mL | Quenching/pH adj. |

Protocol:

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Addition: Charge the flask with 2,4,5-trimethoxybenzaldehyde (10.0 g) and malonic acid (10.6 g). Add pyridine (40 mL) followed by piperidine (1.0 mL).

  • Reaction: Heat the mixture to 90°C (oil bath temperature).

    • Observation: Evolution of

      
       gas (bubbling) will be observed after ~15 minutes. This indicates the decarboxylation phase.
      
  • Completion: Reflux for 3–4 hours. Monitor by TLC (SiO2, 50% EtOAc/Hexane). The aldehyde spot (

    
    ) should disappear, replaced by the acid spot (baseline or low 
    
    
    
    with streaking).
  • Workup (Precipitation):

    • Cool the reaction mixture to room temperature.

    • Pour the yellow solution slowly into a beaker containing 200 mL of ice-cold water mixed with 50 mL concentrated HCl . Caution: Exothermic reaction with pyridine.

    • Stir vigorously. The product will precipitate as a pale yellow solid.

    • Verify pH is < 2. If not, add more HCl.

  • Isolation: Filter the solid via Buchner funnel. Wash with cold water (

    
     mL) to remove residual pyridine.
    
  • Purification: Recrystallize from Ethanol/Water (3:1) if necessary.[3][4]

    • Expected Yield: 85–90%[2]

    • Appearance: Yellow crystalline solid.

Step 2: Synthesis of 3-(2,4,5-Trimethoxyphenyl)propanoic Acid

Reaction Type: Catalytic Hydrogenation

Rationale: The double bond in the cinnamic acid intermediate is conjugated with the electron-rich ring. Mild hydrogenation conditions are required to reduce the alkene without reducing the aromatic ring or cleaving the methoxy ethers.

Reagents Table:

Reagent MW ( g/mol ) Equiv. Mass/Vol Role
2,4,5-Trimethoxycinnamic Acid 238.24 1.0 5.0 g Intermediate
10% Pd/C N/A 10 wt% 0.5 g Catalyst
Methanol 32.04 Solvent 100 mL Solvent

| Hydrogen (


)  | 2.02 | Excess | Balloon | Reductant |[5]

Protocol:

  • Safety Check: Pd/C is pyrophoric when dry. Always wet the catalyst with a small amount of inert solvent (e.g., toluene or water) or add it under an argon blanket.

  • Setup: In a 250 mL RBF or hydrogenation bottle, suspend the 2,4,5-trimethoxycinnamic acid (5.0 g) in Methanol (100 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (0.5 g).

  • Purge: Seal the flask with a septum. Evacuate the flask (vacuum) and backfill with Nitrogen (

    
    ) three times. Then, evacuate and backfill with Hydrogen (
    
    
    
    ) (balloon pressure is sufficient).
  • Reaction: Stir vigorously at room temperature for 4–6 hours.

    • Note: If the reaction is sluggish, warm slightly to 40°C.

  • Monitoring: Monitor by NMR or TLC. The disappearance of the alkene doublets (approx. 6.5 and 8.0 ppm in NMR) marks completion.

  • Workup:

    • Filter the mixture through a pad of Celite to remove the Pd/C. Do not let the filter cake dry out completely to prevent fire hazards.

    • Wash the Celite pad with Methanol (20 mL).

    • Concentrate the filtrate under reduced pressure (Rotavap).

  • Final Purification: The resulting white solid is usually pure. If needed, recrystallize from Ethyl Acetate/Hexane.

Process Workflow & Decision Logic

The following diagram illustrates the critical decision points during the workup to ensure high purity.

Figure 2: Workup decision tree for the isolation of the cinnamic acid intermediate.

Analytical Validation

To validate the synthesis, compare the NMR spectral data. The key differentiator between the starting material, intermediate, and product is the aliphatic region.

Expected 1H NMR Data (CDCl3, 400 MHz):

  • Product: 3-(2,4,5-Trimethoxyphenyl)propanoic acid

    • Aromatic Region: Two singlets at

      
       6.50 (1H) and 
      
      
      
      6.42 (1H).
      • Expert Insight: Unlike the 3,4,5-isomer (symmetric, 2H singlet), the 2,4,5-substitution pattern renders the H-3 and H-6 protons chemically distinct.

    • Methoxy Groups: Three singlets around

      
       3.80–3.88 (9H total).
      
    • Aliphatic Chain:

      • Triplet at

        
         2.90 (
        
        
        
        Hz, 2H, Ar-
        
        
        -).
      • Triplet at

        
         2.65 (
        
        
        
        Hz, 2H, -
        
        
        -COOH).
    • Acid Proton: Broad singlet >10 ppm (1H).

Troubleshooting Table:

Observation Root Cause Corrective Action
Low Yield (Step 1) Incomplete decarboxylation Extend reflux time; ensure Pyridine is dry.
Oily Product (Step 1) Impurities/Solvent trapped Dissolve in base (NaOH), wash with ether (removes non-acidic impurities), then re-acidify.
Incomplete Reduction (Step 2) Catalyst poisoning Use fresh Pd/C; ensure Sulfur is absent (from stoppers/tubing).

| Demethylation | Reaction too vigorous | Do not exceed 50°C; do not use high pressure (>50 psi)


. |

Safety & Handling

  • Pyridine: Toxic by inhalation and skin contact. Induces sterility in males. Handle only in a fume hood.

  • Palladium on Carbon: Pyrophoric. Can ignite solvent vapors if dry. Keep wet. Dispose of in a dedicated container containing water.

  • 2,4,5-Trimethoxybenzaldehyde: Generally low toxicity but should be treated as an irritant.

References

  • BenchChem. Application Notes and Protocols: Knoevenagel Condensation with Substituted Benzaldehydes. Retrieved from

  • ChemicalBook. 3-(3,4,5-Trimethoxyphenyl)propionic acid Properties and Synthesis. (General reference for trimethoxy-phenylpropanoic acid derivatives). Retrieved from [6]

  • Ficker, M., et al. (2018).[7] "Inexpensive and rapid hydrogenation catalyst from CuSO4/CoCl2."[7] Tetrahedron Letters, 59(15), 1496-1499. (Alternative reduction method).[8]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for Knoevenagel-Doebner protocols).
  • Sigma-Aldrich. Product Specification: 3-(3,4,5-Trimethoxyphenyl)propionic acid. Retrieved from

Sources

Application

Application Note: Extraction and Isolation of Phenylpropanoids from Cordia trichotoma

[1] Executive Summary Cordia trichotoma (Boraginaceae), known as "Frei-Jorge" or "Louro-Pardo," is a timber species with a distinct phytochemical profile. While often studied for its terpenoid quinones (cordiachromes), i...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Cordia trichotoma (Boraginaceae), known as "Frei-Jorge" or "Louro-Pardo," is a timber species with a distinct phytochemical profile. While often studied for its terpenoid quinones (cordiachromes), its phenylpropanoid fraction holds significant pharmacological potential, particularly for antioxidant and anti-inflammatory applications.

This guide provides a high-precision protocol for the extraction and isolation of two distinct classes of phenylpropanoids found in this genus:

  • Lipophilic Phenylpropanoids: Specifically 3-(2',4',5'-trimethoxyphenyl)propanoic acid , a rare metabolite found in the heartwood.

  • Hydrophilic Depsides: Specifically Rosmarinic acid and caffeic acid derivatives, predominantly located in the leaves.

Pre-Analytical Considerations & Material Preparation[2]

Botanical Material Handling
  • Heartwood: Must be separated from the sapwood. The heartwood is denser and darker. It requires heavy-duty milling (knife mill) to achieve a particle size of <2 mm.

  • Leaves: Shade-drying (<40°C) is critical to prevent the hydrolysis of rosmarinic acid. Grind to a fine powder (40–60 mesh).

Solvent Selection Logic
  • Ethanol (95%): The "Universal Solvent" for Cordia. It efficiently penetrates the lignified heartwood matrix to solubilize the phenylpropanoid acid (Compound 1) and cordiachromes.

  • Acidified Water (pH 3-4): Essential for the targeted extraction of rosmarinic acid from leaves, suppressing ionization to increase organic solvent extractability during partitioning.

Protocol A: Isolation of 3-(2',4',5'-trimethoxyphenyl)propanoic acid (Heartwood)[3][4]

Target: Lipophilic phenylpropanoid unique to C. trichotoma. Mechanism: Exhaustive ethanolic extraction followed by normal-phase fractionation.

Extraction Workflow
  • Maceration: Suspend 1.0 kg of dried heartwood powder in 4.0 L of Ethanol (95%).

  • Incubation: Allow to stand for 7 days at room temperature with occasional agitation. Note: Soxhlet extraction can be used (24h) but may degrade associated thermolabile sesquiterpenes.

  • Filtration & Concentration: Filter through Whatman No. 1 paper. Evaporate solvent under reduced pressure (Rotavap) at 45°C to yield the Crude Ethanolic Extract (CEE) .

Fractionation (Liquid-Liquid Partition)

The CEE contains non-polar lipids and highly polar glycosides. We must isolate the mid-polarity fraction.

  • Suspend CEE in MeOH:H₂O (9:1).

  • Defatting: Partition against n-Hexane (3x) to remove lipids and chlorophyll. Discard Hexane phase.

  • Target Extraction: Dilute the MeOH fraction with water to reach 60% MeOH. Partition against Chloroform (CHCl₃) or Dichloromethane (DCM).

    • Observation: The phenylpropanoid acid resides in the CHCl₃ fraction .

Purification (Column Chromatography)
  • Stationary Phase: Silica Gel 60 (0.063–0.200 mm).

  • Mobile Phase: Gradient of Hexane:Ethyl Acetate (EtOAc).[1]

  • Steps:

    • Pack column with Silica Gel (ratio 1:30 sample/silica).

    • Elute starting with Hexane (100%).

    • Increase polarity: Hexane:EtOAc (9:1) → (8:2) → (7:3) → (1:1).

    • Monitoring: Collect 20 mL fractions. Spot on TLC plates (Silica gel 60 F254).

    • Visualization: UV (254 nm) and Vanillin-Sulfuric acid spray (heating).

    • Target Fraction: The phenylpropanoid acid typically elutes in Hexane:EtOAc (7:3) . It may crystallize spontaneously as colorless needles from these fractions.

Protocol B: Isolation of Rosmarinic Acid (Leaves)

Target: Hydrophilic phenolic acid (Depside). Mechanism: Acid-base switching partition.

Extraction Workflow
  • Infusion: Extract 100 g leaf powder with 1.0 L of water at 80°C for 45 mins.

  • Acidification: Adjust extract pH to 2.0–2.5 using 2M HCl. Reason: Protonates the carboxylic acid group of rosmarinic acid, making it less soluble in water and more soluble in ether.

  • Partition: Extract the aqueous phase with Methyl tert-butyl ether (MTBE) or Diethyl Ether (3x 300 mL).

  • Concentration: Combine ether layers, dry over anhydrous Na₂SO₄, and evaporate to yield the Phenolic Enriched Fraction (PEF) .

Purification (Sephadex LH-20)
  • Stationary Phase: Sephadex LH-20 (size exclusion and adsorption).

  • Mobile Phase: Methanol (100%).

  • Steps:

    • Dissolve PEF in minimum MeOH.

    • Load onto Sephadex LH-20 column.

    • Elute isocratically with MeOH.

    • Mechanism: Phenolics adsorb to the dextran matrix via hydrogen bonding. Rosmarinic acid elutes after simple flavonoids but before polymeric tannins.

Visualization of Workflows

CordiaExtraction cluster_heartwood Protocol A: Heartwood (Lipophilic Target) cluster_leaves Protocol B: Leaves (Hydrophilic Target) HW Heartwood Powder Ext1 Ethanol Maceration (7 Days) HW->Ext1 Part1 Partition: MeOH/H2O vs Hexane Ext1->Part1 Hex Hexane Phase (Lipids/Sterols) Part1->Hex Aq Aq. MeOH Phase Part1->Aq Part2 Partition vs CHCl3 Aq->Part2 Chl Chloroform Fr. Part2->Chl CC Silica Gel CC (Hex:EtOAc Gradient) Chl->CC Target1 Target: 3-(2',4',5'-trimethoxyphenyl) propanoic acid CC->Target1 Elutes @ 7:3 Leaf Leaf Powder Ext2 Hot Water Extraction (80°C) Leaf->Ext2 Acid Acidify to pH 2.0 (HCl) Ext2->Acid Part3 Partition vs MTBE Acid->Part3 AqWaste Acidic Water (Discard) Part3->AqWaste Ether Ether Phase (Enriched Phenolics) Part3->Ether Seph Sephadex LH-20 (MeOH Elution) Ether->Seph Target2 Target: Rosmarinic Acid Seph->Target2

Figure 1: Dual-stream workflow for the isolation of lipophilic and hydrophilic phenylpropanoids from Cordia trichotoma.

Analytical Validation

Structural Elucidation Parameters (NMR)

For 3-(2',4',5'-trimethoxyphenyl)propanoic acid :

  • ¹H NMR (500 MHz, CDCl₃): Look for the characteristic propanoic acid side chain.

    • Triplet at δ 2.65 (2H, J=7.5 Hz, H-2).

    • Triplet at δ 2.90 (2H, J=7.5 Hz, H-3).

    • Three methoxy singlets: δ 3.80, 3.82, 3.85.

    • Aromatic protons: Two singlets (para-substituted pattern on the ring) at δ 6.50 (H-3') and δ 6.70 (H-6').

  • ¹³C NMR: Carbonyl signal at δ ~179.0 (COOH).

HPLC Quantification (QC Method)

Use this method to check purity of isolated fractions.

ParameterCondition
Column C18 Reverse Phase (e.g., Phenomenex Luna, 250 x 4.6 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 0-5 min: 10% B; 5-25 min: 10%→90% B; 25-30 min: 90% B
Flow Rate 1.0 mL/min
Detection UV-DAD at 280 nm (General) and 330 nm (Phenylpropanoids)

Troubleshooting & Expert Insights

  • Issue: Emulsions during Partitioning.

    • Cause:Cordia species are rich in saponins and mucilage.

    • Solution: Do not shake vigorously. Use a gentle "rolling" motion. If emulsion forms, add brine (sat. NaCl) or centrifuge the biphasic mixture.

  • Issue: Co-elution of Chlorophyll.

    • Insight: In leaf extraction, chlorophyll often contaminates the ether fraction.

    • Solution: A pre-extraction wash of the leaf powder with Petroleum Ether removes waxes and chlorophyll without losing the polar rosmarinic acid.

  • Issue: Oxidation.

    • Insight: Phenylpropanoids are prone to oxidation (browning) at high pH.

    • Control: Always maintain acidic or neutral conditions. Avoid alkaline aqueous workups unless strictly necessary and performed rapidly under nitrogen.

References

  • Menezes, J. E. S., et al. (2004). Sesquiterpenes and a Phenylpropanoid from Cordia trichotoma.[2][3] Zeitschrift für Naturforschung C, 59(1-2), 19-22.[2][3]

  • Menezes, J. E. S., et al. (2001). Trichotomol, a New Cadinenediol from Cordia trichotoma. Journal of the Brazilian Chemical Society, 12(6), 787-790.

  • Thiel, J., et al. (2010). Identification of rosmarinic acid as the major active constituent in Cordia americana. Journal of Ethnopharmacology, 128(3), 561-566.

  • Jamkhande, P. G., et al. (2013). Plant profile, phytochemistry and pharmacology of Cordia dichotoma (Indian cherry): A review. Asian Pacific Journal of Tropical Biomedicine, 3(12), 1009-1012.

Sources

Method

Application Notes &amp; Protocols: Leveraging 3-(2,4,5-Trimethoxyphenyl)propanoic Acid as a Privileged Scaffold in Modern Drug Design

Introduction: The Trimethoxyphenyl Moiety as a Cornerstone for Bioactive Molecules In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Trimethoxyphenyl Moiety as a Cornerstone for Bioactive Molecules

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds targeting diverse physiological pathways. These are termed "privileged scaffolds." The trimethoxyphenyl (TMP) moiety, particularly the 2,4,5- and 3,4,5-substitution patterns, stands out as a quintessential example of such a scaffold. Derived from natural products like β-asarone, found in plants of the Acorus genus, this scaffold has been extensively explored by researchers.[1][2] Its inherent ability to form key interactions with biological macromolecules has cemented its role as a foundational building block in contemporary drug discovery.

The 3-(2,4,5-trimethoxyphenyl)propanoic acid structure provides a versatile starting point. It features the electron-rich TMP ring, recognized as a potent pharmacophore, connected to a flexible propanoic acid linker. This linker offers a convenient chemical handle for a wide array of synthetic modifications, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. While its most prominent application lies in the development of anticancer agents that disrupt microtubule dynamics, its utility extends to other therapeutic areas, including neurology and addiction medicine.[3][4][5] This guide provides an in-depth look at the applications of this scaffold, complete with detailed protocols for synthesis and biological evaluation.

cluster_Scaffold 3-(2,4,5-Trimethoxyphenyl)propanoic Acid cluster_Features Key Structural Features TMP_Ring 2,4,5-Trimethoxyphenyl (TMP) Ring (Key Pharmacophore) Linker Propanoic Acid Linker (Modification Handle) Feature1 Electron-rich aromatic system for π-π stacking and H-bond acceptance. Feature2 Defined stereochemistry of methoxy groups for specific receptor fit. Feature3 Carboxylic acid group for salt formation or derivatization (amides, esters).

Caption: Core structure and key features of the title scaffold.

Application Note I: A Potent Scaffold for Targeting Microtubule Dynamics in Oncology

The Causality Behind the Target Choice: Why Microtubules?

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers.[3] They are fundamental to numerous cellular processes, but their most critical role in oncology is the formation of the mitotic spindle, the machinery responsible for segregating chromosomes during cell division.[6] The dynamic nature of microtubules—their rapid polymerization and depolymerization—is essential for this process. By targeting and disrupting microtubule dynamics, a drug can halt the cell cycle, primarily in the G2/M phase, and trigger programmed cell death (apoptosis), making tubulin an exceptionally valuable target for cancer chemotherapy.[2][7][8]

Mechanism of Action: The Colchicine Binding Site

The TMP moiety is a classic feature of compounds that bind to the colchicine binding site on β-tubulin.[3][9] Unlike taxanes, which stabilize microtubules, TMP-containing agents act as microtubule destabilizers. The methoxy groups on the TMP ring form crucial hydrogen bonds and hydrophobic interactions within the binding pocket, effectively "capping" the growing end of the microtubule and preventing further polymerization.[10][11] This disruption leads to the collapse of the mitotic spindle, mitotic arrest, and ultimately, apoptosis.[7][8] An advantage of targeting the colchicine site is that compounds are often less susceptible to multi-drug resistance mechanisms and can have better oral bioavailability compared to taxanes or vinca alkaloids.[3][9]

TMP TMP-based Inhibitor Tubulin β-Tubulin (Colchicine Site) TMP->Tubulin Binds Polymerization Microtubule Polymerization Inhibited Tubulin->Polymerization Leads to Spindle Mitotic Spindle Disrupted Polymerization->Spindle Results in Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Causes Apoptosis Apoptosis Arrest->Apoptosis Induces

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Separating 2,4,5-Trimethoxy and 3,4,5-Trimethoxy Isomers via HPLC

Welcome to the technical support center for the chromatographic separation of 2,4,5-trimethoxybenzaldehyde and 3,4,5-trimethoxybenzaldehyde. These positional isomers present a common but significant challenge in analytic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic separation of 2,4,5-trimethoxybenzaldehyde and 3,4,5-trimethoxybenzaldehyde. These positional isomers present a common but significant challenge in analytical chemistry due to their nearly identical physical properties. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-tested advice in a direct question-and-answer format to address the specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating 2,4,5- and 3,4,5-trimethoxybenzaldehyde isomers?

A: The core challenge lies in their structural similarity. As positional isomers, they have the same molecular weight and formula (C₁₀H₁₂O₄) and differ only in the substitution pattern of the methoxy groups on the benzene ring. This results in very similar polarities and hydrophobicities, making them difficult to resolve using standard reversed-phase HPLC conditions. The key to their separation is to exploit subtle differences in their interaction with the stationary and mobile phases.

Application Scientist's Insight: The slight difference in the dipole moment and the spatial arrangement of the methoxy groups is the key to separation. The 3,4,5-isomer is more symmetrical than the 2,4,5-isomer. This can influence how the molecules interact with the stationary phase. For instance, a phenyl-based stationary phase can offer alternative selectivity through π-π interactions, which are sensitive to the electron density distribution on the aromatic ring, a factor that differs between these isomers[1][2].

Q2: Which HPLC column is best suited for separating these isomers?

A: While a standard C18 column can sometimes achieve separation with careful mobile phase optimization, columns offering alternative selectivities are often more effective. Consider the following:

  • Phenyl-Hexyl or Biphenyl Columns: These are highly recommended. The phenyl groups in the stationary phase provide π-π interactions, which can differentiate between the isomers based on the electron density of their aromatic rings[1][2].

  • Polar-Embedded Columns: Phases like an amide or carbamate embedded within the alkyl chain can offer different selectivity due to hydrogen bonding and dipole-dipole interactions.

  • C30 Columns: These are particularly effective for separating structurally similar isomers due to their shape selectivity capabilities[3].

Application Scientist's Insight: Start with a Phenyl-Hexyl column. The π-π interactions are often the most powerful tool for resolving aromatic positional isomers[1]. If co-elution persists, the subtle shape selectivity of a C30 phase might provide the necessary resolution. Always ensure your column is in good health; a contaminated or voided column can mimic co-elution issues[3].

Q3: How do I optimize the mobile phase for better resolution?

A: Mobile phase optimization is critical and involves manipulating the solvent strength, composition, and additives.

  • Solvent Selection: The choice between acetonitrile (ACN) and methanol (MeOH) can significantly impact selectivity. Methanol is a protic solvent and can engage in hydrogen bonding differently than the aprotic ACN, altering isomer interaction with the stationary phase. Trying both is essential.

  • Solvent Strength: If your peaks are eluting too quickly (low retention factor, k), you have little chance of separation[4][5]. Weaken your mobile phase by decreasing the percentage of the organic solvent (ACN or MeOH)[4][5]. This increases the retention time and allows for more interaction with the stationary phase.

  • pH Control: Although these specific isomers are neutral, pH can be crucial if your sample contains acidic or basic impurities that might interfere. For benzaldehyde compounds, a mobile phase containing a small amount of acid (e.g., 0.1% formic or phosphoric acid) can ensure sharp peaks by minimizing interactions with residual silanols on the stationary phase[6][7].

Application Scientist's Insight: The "selectivity triangle" (acetonitrile, methanol, tetrahydrofuran) is a fundamental concept in method development[8][9]. If you fail to get separation with an ACN/water mobile phase, switching to a MeOH/water mobile phase is the most logical next step, as it provides a significant change in selectivity[8].

Troubleshooting Guide

Problem: I see only one peak, but I know my sample contains both isomers.

This is a classic case of co-elution, where both compounds elute from the column at the same time[4][5].

Solution Workflow:

  • Confirm Peak Purity: If you have a Diode Array Detector (DAD) or a Mass Spectrometer (MS), use the peak purity function. A "pure" peak will have identical spectra across its entire width. If the spectra differ from the upslope to the downslope, it's a clear sign of co-elution[5].

  • Increase Retention: As a first step, weaken the mobile phase (e.g., go from 60% ACN to 50% ACN). You cannot separate what doesn't stay on the column long enough to interact[4][5]. Aim for a retention factor (k) between 2 and 10.

  • Change Organic Modifier: Switch from acetonitrile to methanol, or vice-versa. This is the most effective way to change selectivity (α), which is the most powerful factor in the resolution equation[8][10].

  • Try a Different Column: If modifying the mobile phase is insufficient, the stationary phase chemistry is the next variable to change. Move from a C18 to a Phenyl-Hexyl or Biphenyl column to introduce different separation mechanisms like π-π interactions[1][3].

G cluster_0 Troubleshooting: Co-Elution (Single Peak) start Single Peak Observed purity Check Peak Purity (DAD/MS) start->purity is_pure Is Peak Pure? purity->is_pure weaken_mp Decrease Organic Solvent % is_pure->weaken_mp Yes (Appears Pure) Indicates severe co-elution is_pure->weaken_mp No (Impure Confirmed) change_solvent Switch ACN <=> MeOH weaken_mp->change_solvent change_column Change Column (e.g., to Phenyl-Hexyl) change_solvent->change_column resolved Peaks Resolved change_column->resolved impure Impure

Caption: Decision tree for resolving co-eluting peaks.

Problem: The peaks are broad and tailing, leading to poor resolution.

Poor peak shape can be caused by column issues, secondary chemical interactions, or improper method parameters[3].

Solutions:

  • Check Column Health: Flush the column with a strong solvent (like isopropanol) to remove contaminants. If the problem persists, the column may be degraded and require replacement[3].

  • Optimize Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or the same as your mobile phase[3]. Injecting in a much stronger solvent can cause peak distortion.

  • Mask Silanol Interactions: Residual silanol groups on the silica surface can cause tailing with polar analytes. Adding a small amount of acid (0.1% formic acid or TFA) to the mobile phase can suppress this interaction and sharpen the peaks.

  • Reduce Extra-Column Volume: Use tubing with the smallest possible inner diameter and length between the injector, column, and detector to minimize band broadening[3].

Problem: My retention times are drifting between injections.

Unstable retention times point to a lack of system equilibration or inconsistencies in the mobile phase or hardware[11].

Solutions:

  • Ensure System Equilibration: Before starting a sequence, run the mobile phase through the column for at least 10-15 column volumes to ensure it is fully equilibrated. This is especially critical for gradient methods.

  • Check Mobile Phase Preparation: Inconsistent mobile phase preparation is a common cause of drift[11]. Always use a precise graduated cylinder or volumetric flasks. If using buffered mobile phases, ensure the organic and aqueous portions are mixed after pH adjustment.

  • Degas Mobile Phase: Dissolved gases can form bubbles in the pump, leading to flow rate inconsistencies[11]. Use an online degasser or sparge the mobile phase with helium.

  • Inspect Pump and Seals: Worn pump seals or faulty check valves can cause fluctuations in flow rate, directly impacting retention times. Perform pump maintenance as recommended by the manufacturer.

Experimental Protocol: A Validated Starting Method

This protocol provides a robust starting point for separating 2,4,5-trimethoxybenzaldehyde and 3,4,5-trimethoxybenzaldehyde.

G cluster_1 HPLC Method Development Workflow prep 1. Sample Prep (1 mg/mL in 50:50 ACN:H2O) column 2. Column Selection (Phenyl-Hexyl, 4.6x150mm, 5µm) prep->column mobile 3. Mobile Phase (A: 0.1% HCOOH in H2O B: 0.1% HCOOH in ACN) column->mobile gradient 4. Initial Gradient (40-60% B over 15 min) mobile->gradient analyze 5. Analyze Results (Check Resolution, Rs) gradient->analyze optimize 6. Optimize (Adjust Gradient Slope or Switch to MeOH) analyze->optimize Rs < 1.5 validate 7. Validate Method analyze->validate Rs > 1.5 optimize->gradient

Caption: General workflow for HPLC method development.

Step-by-Step Methodology
  • System Preparation:

    • HPLC System: A standard HPLC or UHPLC system with a binary pump, autosampler, column thermostat, and DAD/PDA detector.

    • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: HPLC-grade water with 0.1% formic acid.

    • Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.

    • System Flush: Purge pump lines with fresh mobile phase.

    • Column Equilibration: Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

  • Sample Preparation:

    • Prepare a stock solution of each isomer at 1 mg/mL in methanol.

    • Create a mixed standard by combining equal volumes of each stock solution.

    • Dilute the mixed standard to a working concentration of approximately 50 µg/mL using a 50:50 mixture of Mobile Phase A and B.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column Phenyl-Hexyl (4.6 x 150 mm, 5 µm)Provides π-π interactions for enhanced selectivity of aromatic isomers[2].
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileAcid improves peak shape; ACN is a good starting organic modifier.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times and can improve efficiency.
Injection Vol. 5 µLSmall volume minimizes potential for peak overload.
Detection DAD/PDA at 254 nmA common wavelength for aromatic compounds. A full scan (200-400 nm) is recommended for initial analysis.
Gradient 40% B to 60% B over 15 minutesA shallow gradient increases the chance of resolving closely eluting peaks[3].
  • Data Analysis and Optimization:

    • Evaluate the resolution (Rs) between the two isomer peaks. A value of Rs > 1.5 indicates baseline separation.

    • If resolution is inadequate (Rs < 1.5), consider the following optimizations:

      • Shallower Gradient: Change the gradient to 45% B to 55% B over 20 minutes to improve separation.

      • Switch to Methanol: Replace acetonitrile (Mobile Phase B) with methanol containing 0.1% formic acid and re-run the gradient. This provides a significant change in selectivity.

      • Isocratic Hold: If the peaks are very close, an isocratic method (e.g., holding at 52% B) may provide the best resolution after initial gradient scouting.

References
  • Axion Labs. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. [Link]

  • SIELC Technologies. (2018, February 16). Separation of 2,4,5-Trimethoxybenzaldehyde on Newcrom R1 HPLC column. [Link]

  • Crawford Scientific. Factors Affecting Resolution in HPLC. [Link]

  • Axion Labs. Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). [Link]

  • MicroSolv Technology Corporation. (2025, December 1). Positional Isomer Separation Method Suggestions using HPLC or LCMS. [Link]

  • Waters Corporation. Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. [Link]

  • Waters Corporation. HPLC Troubleshooting. [Link]

  • Royal Society of Chemistry. (2014). Analytical Methods. [Link]

  • Chrom Tech, Inc. (2025, October 14). Methods for Changing Peak Resolution in HPLC. [Link]

  • Wiley Online Library. (2006, September 12). HPLC Separation of Triacylglycerol Positional Isomers on a Polymeric ODS Column. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Royal Society of Chemistry. (2018, September 25). Layer-by-layer preparation of 3D covalent organic framework/silica composites for chromatographic separation of position isomers. [Link]

  • Element Lab Solutions. Phenyl Stationary Phases for HPLC. [Link]

  • Royal Society of Chemistry. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. [Link]

  • BUCHI. How to optimize your mobile phase to improve selectivity and resolution in chromatography. [Link]

  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • Phenomenex. (2012, December 4). HPLC Method Development. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: FTIR Spectral Analysis of 3-(2,4,5-Trimethoxyphenyl)propanoic Acid vs. Cinnamic Acid

[1][2][3][4] Executive Summary & Strategic Context In drug development, particularly in the synthesis of phenylpropanoid pharmacophores, distinguishing between unsaturated precursors and their saturated derivatives is a...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary & Strategic Context

In drug development, particularly in the synthesis of phenylpropanoid pharmacophores, distinguishing between unsaturated precursors and their saturated derivatives is a critical quality control checkpoint. This guide details the Fourier Transform Infrared (FTIR) spectral distinction between Cinnamic Acid (CA) and its saturated, electron-rich derivative, 3-(2,4,5-trimethoxyphenyl)propanoic acid (TMPPA) .[1][2][3]

The core spectral differentiation rests on two fundamental chemical shifts:

  • Loss of Conjugation: The reduction of the alkene (

    
    ) bridge in CA to the alkane (
    
    
    
    ) bridge in TMPPA significantly shifts the carbonyl (
    
    
    ) stretching frequency to higher energy.
  • Electronic Substitution: The introduction of three methoxy groups on the TMPPA ring creates intense ether (

    
    ) stretching vibrations absent in the unsubstituted CA.
    

Experimental Protocol: Self-Validating Methodology

To ensure reproducible data that supports regulatory filing (IND/NDA), the following protocol utilizes internal validation steps.

Sample Preparation (Solid State)[1][3][4]
  • Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to avoid hygroscopic interference in the -OH region.[2]

  • Crystal Selection: Diamond or ZnSe crystal (Diamond preferred for durability with crystalline acids).[2][3]

  • Preparation:

    • Clean crystal with isopropanol; ensure background spectrum shows

      
       Absorbance units in the fingerprint region.
      
    • Place

      
       mg of analyte on the crystal.
      
    • Apply pressure using the anvil until the pressure gauge indicates optimal contact (typically 80–100 lbs for crystalline solids). Rationale: Inconsistent pressure leads to variable peak intensities, affecting quantitative integration.[1][2][3]

Instrument Parameters
  • Resolution: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (Standard for solid organics).[1][2]
    
  • Scans: 32 scans (Signal-to-Noise ratio optimization).

  • Range: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     to 
    
    
    
    .[1][2]
  • Apodization: Boxcar or Norton-Beer (Medium).

System Suitability (Self-Validation)
  • Polystyrene Calibration: Before running samples, verify the standard polystyrene peak at ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    .[1][2] Tolerance: 
    
    
    
    .
  • Background Check: Run an air background immediately prior to sample loading to subtract atmospheric ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (
    
    
    
    ) and
    
    
    vapor.[1][2]

Deep Dive: Spectral Analysis & Mechanism

The Carbonyl Region ( ): The Conjugation Shift

This is the primary differentiator.

  • Cinnamic Acid (Conjugated): The carboxylic acid group is conjugated with the alkene double bond and the phenyl ring. This delocalization reduces the double-bond character of the carbonyl oxygen, weakening the bond.[4]

    • Observed Peak: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       (Strong).[1][2]
      
  • TMPPA (Non-Conjugated): The propanoic acid chain is saturated (

    
    ).[1][2] The carbonyl group is electronically isolated from the aromatic ring. The bond retains full double-bond character, requiring higher energy to stretch.[1][2]
    
    • Observed Peak: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       (Strong).[1][2]
      

Diagnostic Rule: A blue shift (shift to higher wavenumber) of


 in the carbonyl band confirms the reduction of the alkene chain.
The Alkene/Aliphatic Interface (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> & )[1][2][3][4]
  • Alkene Stretch (

    
    ): 
    
    • CA: Shows a distinct, sharp band at ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       corresponding to the conjugated alkene.[1][2]
      
    • TMPPA: This band is absent .[3]

  • C-H Stretching:

    • CA: Dominated by aromatic ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       (
      
      
      
      ).[1][2] Aliphatic signals are weak/negligible.[3]
    • TMPPA: Shows distinct aliphatic ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       stretching bands at 
      
      
      
      (asymmetric) and
      
      
      (symmetric) due to the propyl chain and the three methoxy methyl groups.[1]
The Fingerprint & Substituents ( )[1][2][4]
  • Methoxy Groups (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ):  TMPPA possesses three methoxy groups at the 2, 4, and 5 positions.[1][2]
    
    • TMPPA: Displays strong asymmetric ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       stretching vibrations in the 
      
      
      
      range and symmetric stretching near
      
      
      .[1][2]
    • CA: Lacks these intense ether bands.[3]

  • Aromatic Substitution Pattern (Out-of-Plane Bending):

    • CA (Monosubstituted): Characteristic strong bands at ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       and 
      
      
      
      .[1][2]
    • TMPPA (2,4,5-Trisubstituted): The pattern changes to isolated protons.[1][2][3] Expect bands in the ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       range (typically 
      
      
      
      for isolated H on pentasubstituted/tetrasubstituted rings).[1][2]

Data Summary Table

Functional GroupVibration ModeCinnamic Acid (CA)TMPPAMechanism of Shift
Carboxylic Acid ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Stretch


Loss of conjugation increases bond order in TMPPA.[1][2]
Alkene ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Stretch

Absent Hydrogenation of the double bond.[2]
Hydroxyl

Stretch

(Broad)

(Broad)
Dimerization (similar in both).[1][2]
Alkyl Chain ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Stretch (sp3)
Weak / Negligible

(Strong)
Presence of propyl chain and 3x

.[1][2]
Ether ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Stretch
Absent

Vibration of methoxy substituents.[1][2]
Aromatic Ring ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Bending (oop)


Change from mono- to tri-substitution.[1][2]

Visual Logic: Identification Workflow

The following diagram illustrates the logical decision tree for distinguishing these compounds based on spectral data.

FTIR_Analysis_Workflow Start Unknown Sample Spectrum Check_CO Step 1: Analyze C=O Stretch (1650 - 1750 cm⁻¹) Start->Check_CO CO_Low Peak at ~1680 cm⁻¹ (Conjugated) Check_CO->CO_Low Lower Frequency CO_High Peak at >1710 cm⁻¹ (Non-Conjugated) Check_CO->CO_High Higher Frequency Check_Alkene Step 2: Check Alkene C=C (~1630 cm⁻¹) CO_Low->Check_Alkene Check_Ether Step 2: Check Ether C-O (1200-1275 cm⁻¹) CO_High->Check_Ether Result_CA CONFIRMED: Cinnamic Acid (Unsaturated, No Methoxy) Check_Alkene->Result_CA Band Present Result_TMPPA CONFIRMED: TMPPA (Saturated, Trimethoxy) Check_Ether->Result_TMPPA Strong Bands Present

Figure 1: Decision logic for distinguishing Cinnamic Acid from TMPPA using key spectral markers.[1][2][3]

References

  • NIST Chemistry WebBook. 3-(3,4,5-Trimethoxyphenyl)propionic acid Infrared Spectrum.[1][2][3] National Institute of Standards and Technology. [Link] (Note: While the 3,4,5- isomer is referenced here as a proxy for saturated trimethoxy acids, the functional group physics for the 2,4,5- isomer described in the guide remain identical regarding C=O and aliphatic shifts).

  • LibreTexts Chemistry. Spectroscopy of Carboxylic Acid Derivatives.[Link]

  • Doc Brown's Chemistry. Interpretation of the infrared spectrum of cinnamic acid.[Link][1][2][3]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids.[1][2][3][Link]

Sources

Comparative

HPLC Retention Time Comparison of Trimethoxy Phenylpropanoid Isomers

A Technical Guide for -Asarone, -Asarone, and Elemicin[1] Executive Summary & Scientific Context In drug development and phytochemical analysis, the precise separation of trimethoxy phenylpropanoid isomers is a critical...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for -Asarone, -Asarone, and Elemicin[1]

Executive Summary & Scientific Context

In drug development and phytochemical analysis, the precise separation of trimethoxy phenylpropanoid isomers is a critical quality control parameter.[1] The primary challenge lies in distinguishing


-asarone  (cis-2,4,5-trimethoxy-1-propenylbenzene) from its isomer 

-asarone
(trans-2,4,5-trimethoxy-1-propenylbenzene).[1]

This distinction is not merely academic; it is toxicologically vital.


-Asarone  exhibits significant genotoxicity and carcinogenicity, limiting its permissible content in pharmaceutical products (e.g., EMA limits).[1] Conversely, 

-asarone
is investigated for neuroprotective and hypolipidemic properties. A third structural isomer, Elemicin (1-allyl-3,4,5-trimethoxybenzene), often co-occurs in Acorus and Myristica species and must be chromatographically resolved to prevent false quantification.[1]

This guide provides a self-validating HPLC protocol to separate these isomers, grounded in the mechanistic differences of their molecular geometry (planarity) and hydrophobicity.

Mechanistic Insight: Why Separation Occurs

The separation of these isomers on a Reversed-Phase (C18) column is governed by steric hindrance and molecular planarity , rather than simple hydrophobicity (LogP).

  • 
    -Asarone (Trans-isomer):  The trans configuration allows the phenyl ring and the propenyl side chain to adopt a planar conformation. This planarity maximizes the contact surface area with the C18 alkyl chains of the stationary phase, resulting in stronger Van der Waals interactions and longer retention times .[1]
    
  • 
    -Asarone (Cis-isomer):  The cis configuration creates significant steric repulsion between the side chain and the methoxy group at the C2 position. This forces the molecule into a non-planar, "kinked" geometry.[1] The reduced contact area with the stationary phase leads to weaker interaction and shorter retention times .
    
  • Elemicin (Allyl-isomer): Unlike the conjugated propenyl side chain of the asarones, elemicin possesses a non-conjugated allyl group. While structurally similar, the lack of conjugation and the 3,4,5-trimethoxy pattern alters its polarity.[1] Depending on the specific mobile phase, it typically elutes distinct from the asarone pair.[1]

Visualization of Interaction Logic

SeparationMechanism cluster_result Resulting Chromatogram Beta β-Asarone (Cis) Non-Planar / Kinked C18 C18 Stationary Phase (Hydrophobic Ligands) Beta->C18 Weak Interaction (Steric Hindrance) Alpha α-Asarone (Trans) Planar Structure Alpha->C18 Strong Interaction (Intercalation) Elution 1. β-Asarone (Early) 2. α-Asarone (Late) C18->Elution Elution Order

Caption: Mechanistic basis for the elution order of cis (


) and trans (

) isomers on C18 columns.
Experimental Protocol

This protocol is designed to be self-validating . The resolution (


) between 

- and

-asarone must be

to confirm system suitability.
3.1. Reagents & Materials[2][3][4]
  • Standards:

    
    -Asarone (
    
    
    
    98%),
    
    
    -Asarone (
    
    
    98%), Elemicin (reference standard).
  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent).[1]

  • Modifier: Glacial Acetic Acid or Formic Acid (to suppress silanol ionization).

3.2. HPLC Conditions (Standardized)
  • Column: C18 Reverse Phase (e.g., Phenomenex Luna C18(2) or Agilent Zorbax SB-C18).

    • Dimensions: 250 mm

      
       4.6 mm, 5 
      
      
      
      m particle size.[1][5][6]
  • Mobile Phase:

    • Solvent A: Water + 0.1% Acetic Acid (v/v).[7]

    • Solvent B: Acetonitrile (ACN).[2]

  • Elution Mode: Isocratic or Gradient (Isocratic preferred for reproducibility of specific isomer pairs).

    • Isocratic Ratio: ACN : Water (45 : 55).[5]

  • Flow Rate: 1.0 mL/min.[8]

  • Temperature: 25°C - 30°C (Controlled).

  • Detection: UV-DAD at 210 nm (max absorption) and 254 nm (specificity).

3.3. Sample Preparation Workflow

Workflow Raw Raw Material (Rhizome Powder) Extract Extraction (Methanol, 1:40 w/v) Raw->Extract Sonication (30 min) Filter Filtration (0.45 µm PTFE) Extract->Filter Remove Particulates Dilute Dilution (Mobile Phase) Filter->Dilute Adjust Conc. Inject HPLC Injection (10-20 µL) Dilute->Inject

Caption: Step-by-step sample preparation workflow for reproducible retention time analysis.

Performance Comparison: Retention Time Data

The following data represents typical retention times (RT) under the conditions described above (C18, 45% ACN Isocratic). Note that absolute times will vary with column age and dimensions, but the relative retention (Selectivity,


)  remains constant.[1]
IsomerStructure TypeRetention Time (min)*Elution OrderMechanistic Driver

-Asarone
cis-propenyl11.5 - 14.2 1 (First)Non-planar "kink" reduces hydrophobic binding.

-Asarone
isomer~12.8 2 (Intermediate)Intermediate polarity/geometry (less common).

-Asarone
trans-propenyl14.0 - 15.6 3 (Last)Planar geometry maximizes C18 interaction.
Elemicin AllylVariable Variable**Lack of conjugation often places it earlier than

-asarone but method dependent.

*Data aggregated from comparative studies [1, 5, 8]. Absolute times depend on column length (150mm vs 250mm). **Elemicin typically elutes distinct from the asarones; in high-organic gradients, it may co-elute with


-asarone if not optimized.[1]
Critical Quality Attribute (CQA) Check:
  • Resolution (

    
     vs 
    
    
    
    ):
    The critical pair is
    
    
    -asarone and
    
    
    -asarone. Under 45:55 ACN:Water conditions, a resolution (
    
    
    ) of
    
    
    2.5
    is typically achievable.
  • Tailing Factor: Should be

    
    . If tailing occurs, increase acid modifier concentration to 0.5%.[1]
    
Troubleshooting & Optimization Guide

Scenario 1: Co-elution of


-Asarone and Elemicin 
  • Cause: Similar hydrophobicity in high-organic mobile phases.

  • Solution: Switch from Acetonitrile to Methanol as the organic modifier. Methanol offers different selectivity (

    
    -interaction capability) which often resolves allyl/propenyl overlaps better than ACN.
    

Scenario 2: Peak Tailing

  • Cause: Interaction of methoxy oxygens with residual silanol groups on the silica support.

  • Solution: Ensure the mobile phase pH is acidic (pH 3.0 using Acetic or Phosphoric acid). Use "End-capped" C18 columns.

Scenario 3: Retention Time Drift

  • Cause: Temperature fluctuations affecting the cis/trans equilibrium or partition coefficient.

  • Solution: Use a column oven set strictly to 30°C. Do not rely on ambient temperature.

References
  • Separation of cis- and trans-Asarone from Acorus tatarinowii by Preparative Gas Chromatography. Journal of Analytical Methods in Chemistry. (2012). Link

  • HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel. Natural Product Communications. (2016). Link

  • Phase II Metabolism of Asarone Isomers In Vitro and in Humans Using HPLC-MS/MS. International Journal of Molecular Sciences. (2021). Link

  • Optimizing HPLC parameters for separating Bacoside A isomers. BenchChem Application Notes. (2025). Link

  • HPLC Profiling of

    
    -Asarone Content and Cytogenetic Studies of Medicinally Important Indian Acorus calamus L. International Journal of Pharmaceutical Sciences Review and Research. (2013). Link
    
  • The role of centrifugal partition chrom

    
    -asarone from Acorus calamus essential oil. Scientific Reports. (2022). Link
    
  • Rapid High Performance Liquid Chromatography Determin

    
    -Asarone. Molecules. (2017). Link
    
  • Quantific

    
    -asarone content in Acorus calamus L. from Western Ghats. Journal of Pharmacognosy and Phytochemistry. (2023).[3] Link
    

Sources

Validation

A Technical Guide to the Structural Elucidation of 2,4,5-Trimethoxyhydrocinnamic Acid: A Case for Crystallographic Analysis

Introduction: The Unseen Structure of a Pharmacologically Relevant Molecule In the realm of drug development and medicinal chemistry, the precise three-dimensional arrangement of atoms in a molecule is paramount. This st...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unseen Structure of a Pharmacologically Relevant Molecule

In the realm of drug development and medicinal chemistry, the precise three-dimensional arrangement of atoms in a molecule is paramount. This structural knowledge underpins a deep understanding of a compound's physicochemical properties, its interaction with biological targets, and its ultimate therapeutic potential.[1][2] 2,4,5-Trimethoxyhydrocinnamic acid, a close derivative of 2,4,5-trimethoxycinnamic acid (TMC), stands as a molecule of significant interest. TMC is the major and non-toxic metabolite of alpha-asarone, a compound found in plants like Acorus calamus.[3][4] Crucially, TMC retains many of the pharmacological properties of its parent compound, including hypocholesterolemic (cholesterol-lowering) effects.[4] This positions its hydrocinnamic acid derivative as a compelling subject for further investigation.

Despite its relevance, a comprehensive search of the scientific literature and crystallographic databases reveals a critical knowledge gap: the definitive crystal structure of 2,4,5-trimethoxyhydrocinnamic acid has not been reported. This guide serves a dual purpose: first, to underscore the scientific imperative for determining this structure, and second, to provide a detailed comparison of the analytical techniques available for this task, establishing single-crystal X-ray diffraction (XRD) as the gold-standard methodology.

Why Crystal Structure Matters in Drug Development

The solid-state form of an active pharmaceutical ingredient (API) profoundly influences its properties and performance.[5] Key characteristics dictated by the crystal structure include:

  • Solubility and Dissolution Rate: Different crystalline forms (polymorphs) of the same compound can exhibit vastly different solubilities, directly impacting bioavailability.[6][7]

  • Stability: The thermodynamic stability of a crystal form is crucial for shelf-life and ensuring the drug product remains consistent and safe over time.[8]

  • Processability: Properties like crystal shape (morphology) and mechanical behavior affect manufacturing processes such as milling, flow, and tablet compression.[7]

  • Intellectual Property: Novel polymorphic forms of a drug can be patentable, making their discovery and characterization a vital aspect of drug development.[7]

Without a definitive crystal structure, researchers and drug developers are operating with an incomplete picture, introducing risk and uncertainty into the development pipeline.[5]

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal XRD is the most powerful and unambiguous analytical method for determining the absolute three-dimensional structure of a solid-state compound.[9][10] It provides a precise map of atomic positions, bond lengths, and bond angles, offering a level of detail that other techniques cannot match.

Experimental Workflow: A Self-Validating Protocol

The process of obtaining a crystal structure via SC-XRD is a systematic workflow designed to ensure accuracy and reproducibility.

Diagram: Single-Crystal XRD Experimental Workflow

XRD_Workflow cluster_prep Phase 1: Sample Preparation cluster_data Phase 2: Data Collection cluster_analysis Phase 3: Structure Solution & Refinement a Compound Synthesis & Purification b Crystal Growth a->b High Purity Material c Crystal Selection & Mounting b->c d X-ray Diffraction Experiment c->d Suitable Single Crystal e Data Processing (Integration & Scaling) d->e f Structure Solution (Phase Problem) e->f g Structure Refinement f->g h Validation & Final Report (CIF File) g->h i CCDC Database h->i Public Deposition

Caption: Workflow for small molecule single-crystal X-ray diffraction.

Step-by-Step Methodology:

  • Crystal Growth (The Foundational Step):

    • Objective: To obtain high-quality single crystals of 2,4,5-trimethoxyhydrocinnamic acid, ideally 0.02-0.5 mm in size.[10]

    • Protocol: High-purity compound is dissolved in a suitable solvent or solvent mixture to near-saturation. Common crystallization techniques include:

      • Slow Evaporation: The vessel is loosely covered, allowing the solvent to evaporate over days or weeks, gradually increasing the concentration and inducing crystallization.

      • Vapor Diffusion: A solution of the compound is placed in a small vial, which is then placed in a larger sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.

      • Thermal Gradient (Cooling): A saturated solution at an elevated temperature is slowly cooled, causing crystallization.

    • Expert Insight: The choice of solvent is critical and often empirical. A solvent in which the compound has moderate solubility is ideal. This step is often the most challenging but is non-negotiable for a successful SC-XRD experiment.

  • Crystal Selection and Mounting:

    • Objective: To select a single, well-formed crystal free of defects and mount it on the diffractometer.

    • Protocol: Under a microscope, a suitable crystal is identified. It is carefully picked up using a cryo-loop and flash-cooled in a stream of cold nitrogen gas (typically 100 K).

    • Expert Insight: Flash-cooling minimizes thermal motion of the atoms and protects the crystal from X-ray damage, resulting in higher quality diffraction data.

  • Data Collection:

    • Objective: To measure the intensities of the diffracted X-ray beams.

    • Protocol: The mounted crystal is rotated in a focused beam of monochromatic X-rays. A detector records the positions and intensities of the thousands of diffracted spots produced.

    • Expert Insight: The choice of X-ray wavelength (e.g., from a copper or molybdenum source) can be important, especially for determining the absolute stereochemistry of chiral molecules.[10]

  • Structure Solution and Refinement:

    • Objective: To convert the diffraction pattern into a 3D model of the molecule.

    • Protocol:

      • Data Processing: The raw data is integrated to determine the intensity of each diffraction spot and corrected for experimental factors. This yields the unit cell dimensions and space group of the crystal.

      • Structure Solution: The "phase problem" is solved using computational methods to generate an initial electron density map, which reveals a rough atomic model.

      • Refinement: The initial model is refined against the experimental data using least-squares algorithms. This process optimizes the atomic positions, bond lengths, and angles to best fit the observed diffraction pattern.

    • Expert Insight: The final quality of the structure is assessed by parameters like the R-factor (R1), which indicates the agreement between the calculated model and the experimental data. A low R1 value (<5%) signifies a high-quality structure.

  • Data Validation and Deposition:

    • Objective: To validate the final structure and share it with the scientific community.

    • Protocol: The final structural information is compiled into a standard Crystallographic Information File (CIF). This file is then deposited into a public database, most commonly the Cambridge Crystallographic Data Centre (CCDC).[11][12]

    • Trustworthiness: Deposition ensures that the data is preserved and accessible for verification by other researchers, upholding scientific integrity.[13][14] The CCDC assigns a unique deposition number to each structure, which should be cited in any related publications.[15]

Comparison of Analytical Techniques for Solid-State Characterization

While SC-XRD is the definitive method for structure determination, other techniques provide complementary information and are often used in pharmaceutical development.[6][16]

Diagram: Comparison of Solid-State Characterization Techniques

Tech_Comparison cluster_xrd Diffraction Methods cluster_thermal Thermal Analysis cluster_spectro Spectroscopic Methods center_node 2,4,5-Trimethoxy- hydrocinnamic Acid (Solid Form) sc_xrd Single-Crystal XRD center_node->sc_xrd Absolute 3D Structure pxrd Powder XRD center_node->pxrd Phase ID, Crystallinity dsc DSC center_node->dsc Melting Point, Polymorphs ftir FT-IR / Raman center_node->ftir Functional Groups, Bonding ssnmr ssNMR center_node->ssnmr Local Atomic Environment

Caption: Analytical techniques for characterizing the solid form of a molecule.

Comparative Data Summary:

TechniqueInformation ProvidedStrengthsLimitations
Single-Crystal XRD (SC-XRD) Unambiguous 3D molecular structure, bond lengths/angles, absolute configuration, packing.[17]The "gold standard" for structural elucidation; provides a complete and definitive picture.[18]Requires a suitable single crystal, which can be difficult and time-consuming to grow.[19]
Powder XRD (PXRD) Crystalline "fingerprint," phase identification, lattice parameters, crystallinity.[20]Fast and works on microcrystalline powder, excellent for routine quality control and polymorph screening.[19]Provides 1D data which can have peak overlaps and ambiguities; does not yield a full 3D atomic structure on its own.[21][22]
Differential Scanning Calorimetry (DSC) Thermal transitions (melting, glass transition), polymorphism, purity.[8]Provides information on thermodynamic stability and relationships between different solid forms.An indirect structural method; does not provide atomic-level information.[16]
Vibrational Spectroscopy (FT-IR/Raman) Information on functional groups and molecular vibrations.[23]Sensitive to differences in crystal packing and hydrogen bonding, useful for polymorph screening.[24]Does not provide 3D structural information; interpretation can be complex.
Solid-State NMR (ssNMR) Information on the local chemical environment of specific nuclei (e.g., ¹³C).[6]Can distinguish between different polymorphs by identifying non-equivalent atoms in the crystal lattice.Provides information about local environments but not the long-range periodic structure; requires specialized equipment.

Conclusion and Forward Outlook

The complete structural characterization of 2,4,5-trimethoxyhydrocinnamic acid is a scientifically necessary endeavor. Its status as a key metabolite of a pharmacologically active natural product, alpha-asarone, provides a strong rationale for this pursuit.[4] While a suite of analytical tools is available for solid-state characterization, single-crystal X-ray diffraction remains the only technique capable of delivering an unambiguous, high-resolution, three-dimensional view of the molecule.

The protocol and comparative analysis provided in this guide are designed to empower researchers in drug discovery and development. By obtaining the crystal structure of 2,4,5-trimethoxyhydrocinnamic acid, the scientific community can gain crucial insights into its structure-property relationships, paving the way for its potential development as a therapeutic agent. The resulting data, upon deposition to the Cambridge Crystallographic Data Centre, will fill a significant gap in our collective chemical knowledge and serve as an authoritative reference for all future work on this promising compound.

References

  • Creative Biostructure. (2025, April 14). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. [Link]

  • Research and Reviews. (2024, June 11). Solid-State Characterization in Drug Development and Formulation. [Link]

  • Ingle, R. (2021, December 9). The Difference Between Powder XRD and Single Crystal XRD. AZoOptics. [Link]

  • FIZ Karlsruhe. (2018, July). Free, unified deposition and access of crystal structure data. [Link]

  • Solitek Pharma. (2025, March 24). Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial?[Link]

  • Zien Journals Publishing. (n.d.). A Review on Crystallography and Its Role on Drug Design. [Link]

  • Unknown. (n.d.). Single-Crystal versus Powder Diffraction. [Link]

  • Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules. IUCr Journals. [Link]

  • ResearchGate. (2024, August 11). How the diffraction pattern of single crystal is different from the polycrystalline?[Link]

  • OMICS International. (n.d.). The Role of Crystallography in Drug Development. [Link]

  • YouTube. (2023, August 17). 3D vs 1D XRD Data: Single Crystal Spots vs Powder Peaks Explained. [Link]

  • Agno Pharmaceuticals. (n.d.). Drug Substance Solid State Characterization. [Link]

  • Intertek. (n.d.). Pharmaceutical Solid State Materials Characterisation. [Link]

  • CCDC. (n.d.). Access & Deposit Crystal Structures. [Link]

  • Unknown. (n.d.). Why solid state forms are so important in pharmaceutical industry?[Link]

  • ResearchGate. (2025, August 7). The Role of Crystallography in Drug Design. [Link]

  • Allen, F. H., et al. (n.d.). How the Cambridge Crystallographic Data Centre Obtains its Information. PMC. [Link]

  • HerbPedia. (2017, December 14). Alpha-Asarone. [Link]

  • Wikipedia. (n.d.). Cambridge Structural Database. [Link]

  • Infante, F., et al. (2022, August 12). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? PMC. [Link]

  • Unknown. (n.d.). E13 - Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. [Link]

  • Blanford, C. F., et al. (n.d.). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. PMC. [Link]

  • Garduño-Ramírez, M. L., et al. (2009, June 15). 2,4,5-trimethoxycinnamic acid: the major metabolite of alpha-asarone, retains most of the pharmacological properties of alpha-asarone. PubMed. [Link]

  • The Good Scents Company. (n.d.). asarone 1,2,4-trimethoxy-5-propenylbenzene. [Link]

  • Bruno, I. J., et al. (2022, November 1). CSD Communications of the Cambridge Structural Database. IUCr Journals. [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. [Link]

  • ACS Publications. (2022, May 16). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. [Link]

  • SciSpace. (n.d.). Bioanalytical Investigation of Asarone in Connection with Acorus calamus Oil Intoxications. [Link]

  • Sharma, P. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(2), 403-423. [Link]

  • MDPI. (2021, May 20). Trimethoxycinnamates and Their Cholinesterase Inhibitory Activity. [Link]

  • Unknown. (n.d.). Assessment of Anthelmintic Activity of Cinnamic Acid and Its Three Analogs: a Combined in Vitro and in Silico Study. [Link]

  • Kumar, S., et al. (2013, January 23). Synthesis, anticancer and antioxidant activities of 2,4,5-trimethoxy chalcones and analogues from asaronaldehyde: structure-activity relationship. PubMed. [Link]

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.